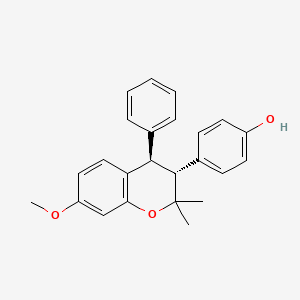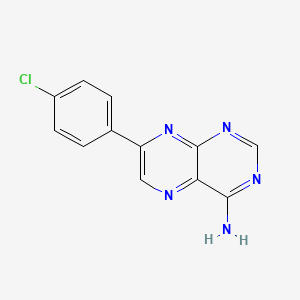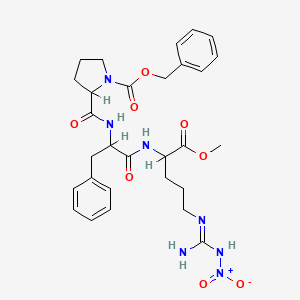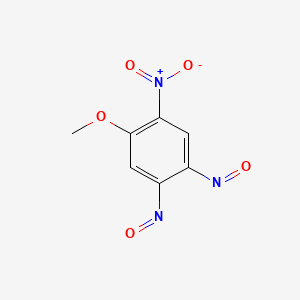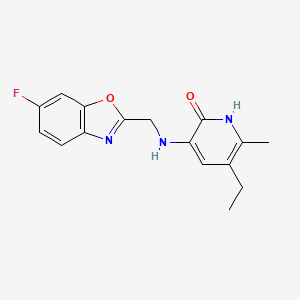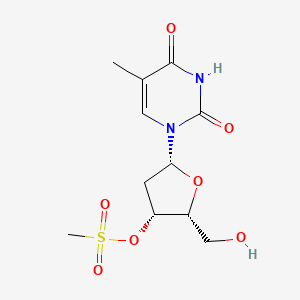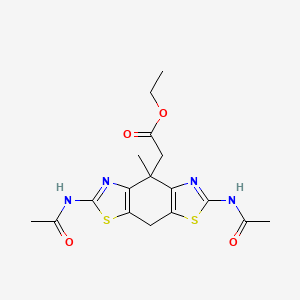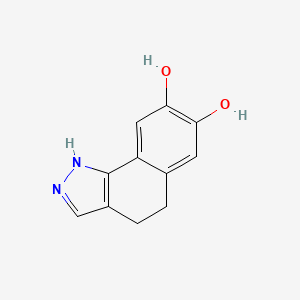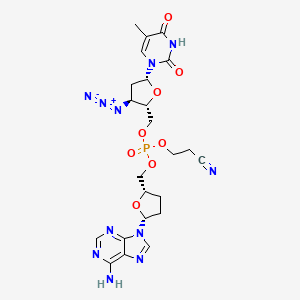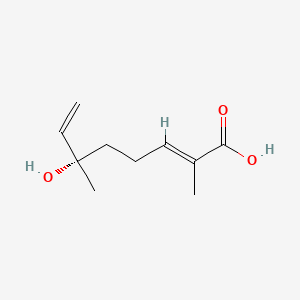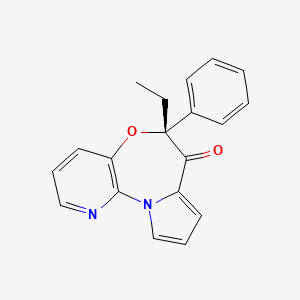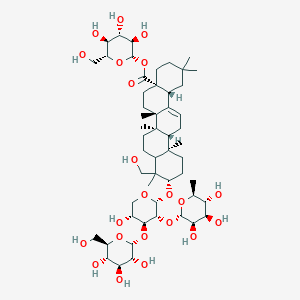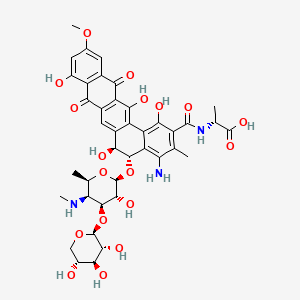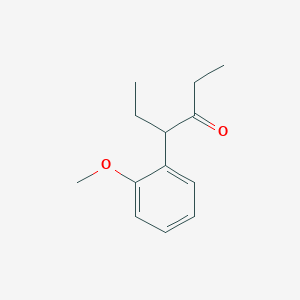
4-(2-Methoxyphenyl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)hexan-3-one is an organic compound with the molecular formula C13H18O2 It is a ketone with a methoxyphenyl group attached to a hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)hexan-3-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene (anisole) reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, 2-methoxyphenylmagnesium bromide is reacted with hexan-3-one under anhydrous conditions to form the desired product. This method requires the preparation of the Grignard reagent and careful handling to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as yield, purity, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-(2-methoxyphenyl)hexan-3-ol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(2-Methoxyphenyl)hexanoic acid.
Reduction: 4-(2-Methoxyphenyl)hexan-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)hexan-3-one depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with enzymes, receptors, or other molecular targets would determine its effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparación Con Compuestos Similares
4-(2-Methoxyphenyl)hexan-3-one can be compared with similar compounds such as:
4-(2-Hydroxyphenyl)hexan-3-one: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
4-(2-Methoxyphenyl)butan-2-one: Shorter carbon chain, which affects its physical and chemical properties.
4-(2-Methoxyphenyl)hexanoic acid: Oxidized form with a carboxylic acid group, exhibiting different reactivity and applications.
Propiedades
Número CAS |
27432-41-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-10(12(14)5-2)11-8-6-7-9-13(11)15-3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
OCQSAXNEJWUZAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1OC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


